molecular formula C11H8ClNO2S2 B12444088 (5E)-5-[(5-chloro-2-methoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one

(5E)-5-[(5-chloro-2-methoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one

Cat. No.: B12444088
M. Wt: 285.8 g/mol
InChI Key: YCJQKTBKSKFQEJ-UHFFFAOYSA-N
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Description

(5E)-5-[(5-chloro-2-methoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one is a synthetic organic compound characterized by its unique structure, which includes a thiazole ring, a sulfanyl group, and a chlorinated methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(5-chloro-2-methoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one typically involves the condensation of 5-chloro-2-methoxybenzaldehyde with 2-sulfanyl-1,3-thiazol-4-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then isolated through filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(5-chloro-2-methoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazole ring can be reduced to form alcohols.

    Substitution: The chlorine atom in the methoxyphenyl moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-[(5-chloro-2-methoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound has been studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic applications.

Medicine

In medicine, this compound is being investigated for its pharmacological properties. Studies have shown that it may inhibit the growth of certain cancer cells and possess anti-inflammatory effects.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its incorporation into polymers and coatings can enhance their performance and durability.

Mechanism of Action

The mechanism of action of (5E)-5-[(5-chloro-2-methoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Properties

Molecular Formula

C11H8ClNO2S2

Molecular Weight

285.8 g/mol

IUPAC Name

5-[(5-chloro-2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C11H8ClNO2S2/c1-15-8-3-2-7(12)4-6(8)5-9-10(14)13-11(16)17-9/h2-5H,1H3,(H,13,14,16)

InChI Key

YCJQKTBKSKFQEJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C=C2C(=O)NC(=S)S2

Origin of Product

United States

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